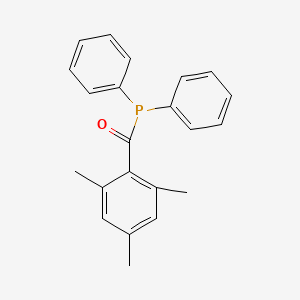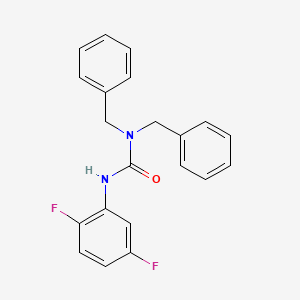![molecular formula C10H13IO3 B14424663 [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol CAS No. 81329-97-7](/img/structure/B14424663.png)
[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol: is an organic compound with the molecular formula C10H13IO3 It is a derivative of phenol, featuring an iodoethoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Iodination: The phenol derivative undergoes iodination to introduce the iodo group.
Etherification: The iodo-substituted phenol is then subjected to etherification with an appropriate ethoxy group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiolates.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the iodo group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Medicine:
Pharmaceutical Research: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The iodoethoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- [4-(2-Bromoethoxy)-3-methoxyphenyl]methanol
- [4-(2-Chloroethoxy)-3-methoxyphenyl]methanol
- [4-(2-Fluoroethoxy)-3-methoxyphenyl]methanol
Comparison:
- Uniqueness: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is unique due to the presence of the iodo group, which imparts distinct chemical properties compared to its bromo, chloro, and fluoro analogs.
- Reactivity: The iodo group is more reactive in substitution reactions compared to bromo, chloro, and fluoro groups, making it a valuable intermediate in organic synthesis.
- Applications: The specific applications of this compound may differ from its analogs due to its unique reactivity and binding properties.
Properties
CAS No. |
81329-97-7 |
|---|---|
Molecular Formula |
C10H13IO3 |
Molecular Weight |
308.11 g/mol |
IUPAC Name |
[4-(2-iodoethoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H13IO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
HWNQVNRYZAJHSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


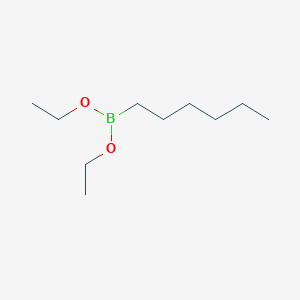
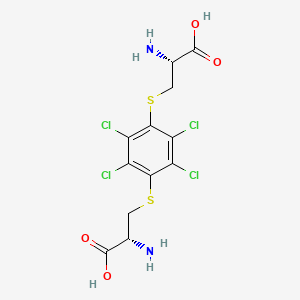
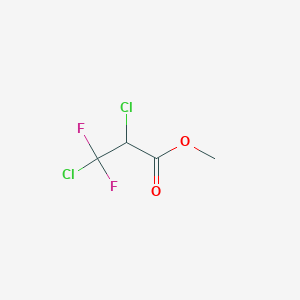
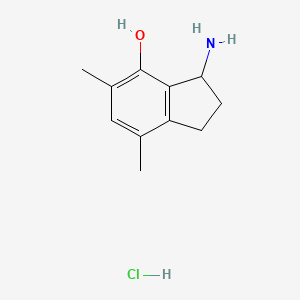

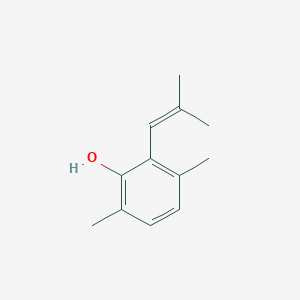
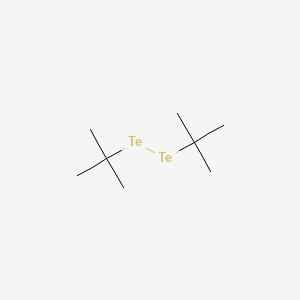
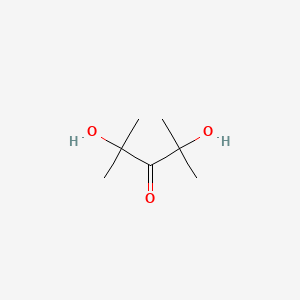
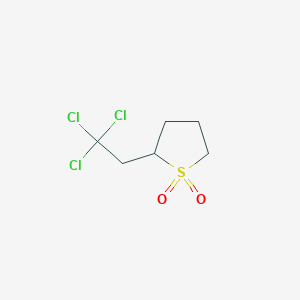
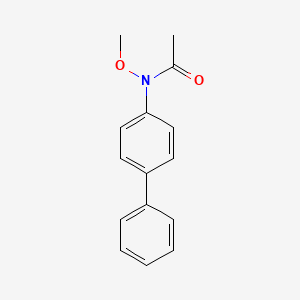

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
